molecular formula C25H22ClN3O2 B12014748 4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12014748
M. Wt: 431.9 g/mol
InChI Key: RETBVYVPWYUMDF-UHFFFAOYSA-N
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Description

4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with the molecular formula C25H22ClN3O2 . This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multiple steps. The process begins with the preparation of the allyloxyphenyl and chlorophenyl intermediates, which are then subjected to a series of reactions including amination and cyclization to form the quinolinecarbonitrile core . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups .

Scientific Research Applications

4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share a similar quinolinecarbonitrile core but differ in the substituents attached to the phenyl rings, which can significantly influence their chemical properties and biological activities.

Properties

Molecular Formula

C25H22ClN3O2

Molecular Weight

431.9 g/mol

IUPAC Name

2-amino-1-(2-chlorophenyl)-5-oxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H22ClN3O2/c1-2-14-31-17-12-10-16(11-13-17)23-18(15-27)25(28)29(20-7-4-3-6-19(20)26)21-8-5-9-22(30)24(21)23/h2-4,6-7,10-13,23H,1,5,8-9,14,28H2

InChI Key

RETBVYVPWYUMDF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4Cl)N)C#N

Origin of Product

United States

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